6-Fluoro-4-phenoxypyridin-3-amine
Description
6-Fluoro-4-phenoxypyridin-3-amine is a pyridine derivative featuring a fluorine atom at position 6 and a phenoxy group at position 4. Its molecular formula is C₁₁H₉FN₂O, with a molecular weight of 204.20 g/mol. The fluorine substituent enhances electronegativity and metabolic stability, while the phenoxy group contributes to π-π stacking interactions, making it relevant in medicinal chemistry and agrochemical research .
Properties
Molecular Formula |
C11H9FN2O |
|---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
6-fluoro-4-phenoxypyridin-3-amine |
InChI |
InChI=1S/C11H9FN2O/c12-11-6-10(9(13)7-14-11)15-8-4-2-1-3-5-8/h1-7H,13H2 |
InChI Key |
CAFCZLXPIIISHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=NC=C2N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-phenoxypyridin-3-amine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the direct fluorination of pyridine N-oxides. For example, fluorination of 3-bromo-4-nitropyridine N-oxide can produce 3-fluoro-4-nitropyridine N-oxide, which can then be converted to 3-fluoro-4-aminopyridine by catalytic hydrogenation .
Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized fluorinating agents and catalysts. The process may include steps such as halogen exchange, nucleophilic substitution, and catalytic hydrogenation to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-4-phenoxypyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of pyridine N-oxides.
Reduction: Conversion to amino derivatives.
Substitution: Introduction of various functional groups into the pyridine ring
Scientific Research Applications
6-Fluoro-4-phenoxypyridin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and agrochemicals .
Mechanism of Action
The mechanism of action of 6-Fluoro-4-phenoxypyridin-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in modulation of enzymatic activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Structural and Functional Insights
In contrast, methoxy (e.g., 6-Methoxy-4-methylpyridin-3-amine) introduces electron-donating effects, which may enhance solubility but reduce metabolic stability . Chloro (6-(4-Chloro-2-methylphenoxy)pyridin-3-amine) provides electron withdrawal, favoring nucleophilic substitution reactions .
Steric and Pharmacokinetic Considerations: The phenoxy group in the target compound enables π-π interactions with aromatic residues in proteins, a feature absent in methyl-substituted analogs (e.g., 6-Methoxy-4-methylpyridin-3-amine) . Trifluoromethyl (CF₃) groups (e.g., [6-(3-Aminophenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine) enhance metabolic stability and lipophilicity, critical for CNS-targeting drugs .
Biological Activity :
- Compounds with CF₃ substituents (e.g., ) show promise in oncology due to their strong electron-withdrawing effects and resistance to enzymatic degradation .
- The N-substituted derivative (6-Methoxy-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridin-3-amine) demonstrates improved pharmacokinetics, attributed to reduced first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
